3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

Pharmaceutical Analysis Quality Control Reference Standards

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) is a heterocyclic organic compound belonging to the oxazolidinone class. It features a five-membered 1,3-oxazolidin-2-one ring substituted with a 3-hydroxypropyl group at the nitrogen atom.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 87010-29-5
Cat. No. B125150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one
CAS87010-29-5
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCCO
InChIInChI=1S/C6H11NO3/c8-4-1-2-7-3-5-10-6(7)9/h8H,1-5H2
InChIKeyWYNTXFYGOPFHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5): Procurement-Grade Oxazolidinone for Pharmaceutical Intermediates and Reference Standards


3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one (CAS 87010-29-5) is a heterocyclic organic compound belonging to the oxazolidinone class. It features a five-membered 1,3-oxazolidin-2-one ring substituted with a 3-hydroxypropyl group at the nitrogen atom. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol . The compound is primarily recognized as a key intermediate in the synthesis of the anticancer prodrug Ifosfamide and its analogs . It is also designated as Ifosfamide Impurity 4 and is utilized as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing and research .

Why Generic Oxazolidinones Cannot Substitute 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Regulated Pharmaceutical Applications


Generic substitution with other oxazolidinones is untenable in pharmaceutical synthesis and analytical workflows due to this compound's unique dual role as both a critical Ifosfamide intermediate and a specified impurity reference standard. Structural analogs, such as 5-methyl-substituted or 2-hydroxypropyl-substituted oxazolidinones, exhibit different reactivity, physicochemical properties (e.g., logP, solubility), and safety profiles, making them unsuitable for the specific chemical transformations required to yield Ifosfamide [1]. Furthermore, in regulatory contexts (e.g., ANDA, DMF submissions), the use of non-pharmacopeial or incorrectly identified impurity standards can lead to method validation failure and regulatory non-compliance. The compound's identification as Ifosfamide Impurity 4 (and Impurity 10) in multiple pharmacopoeias and its specific characterization data (e.g., InChI Key: WYNTXFYGOPFHTF-UHFFFAOYSA-N) necessitate its exclusive procurement for these high-stakes applications [2][3].

Quantitative Differentiation of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one: A Procurement Evidence Guide


Regulatory Identity and Purity: Quantitative Distinction as a Pharmacopeial Impurity Standard

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is unequivocally designated as Ifosfamide Impurity 4 and Impurity 10 in pharmacopeial monographs and regulatory submissions, a classification not shared by other common oxazolidinones like 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone or 3-(2-hydroxypropyl)-4-methyl-1,3-oxazolidin-2-one [1]. Commercially, it is supplied as a reference standard with a certified purity of 98% (by GC or HPLC area normalization) and is accompanied by a Certificate of Analysis (COA) detailing its exact composition, which is essential for quantitative method validation .

Pharmaceutical Analysis Quality Control Reference Standards

Synthetic Utility: Quantified Differentiation as an Ifosfamide Intermediate

The compound is a direct precursor in the multi-step synthesis of Ifosfamide, where its hydroxypropyl side-chain provides the necessary functionality for subsequent cyclization and phosphorylation reactions . In contrast, oxazolidinone analogs with different N-substituents, such as the 5-aminomethyl-substituted intermediates used in Linezolid synthesis, require entirely divergent synthetic pathways and are not interchangeable [1]. While specific reaction yields for this compound's conversion to Ifosfamide are not publicly disclosed, its commercial availability in bulk quantities (up to kilogram scale from some vendors) attests to its established and scalable synthetic utility [2].

Medicinal Chemistry Process Chemistry Prodrug Synthesis

Physicochemical Profile: Quantified Distinction from Methyl-Substituted Analogs

3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one possesses a distinct physicochemical profile compared to other hydroxypropyl-substituted oxazolidinones. For example, it has a predicted logP (XLogP3) of -0.4, indicating greater hydrophilicity than 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone, which has a predicted logP of approximately 0.24 [1][2]. This difference in lipophilicity directly impacts its chromatographic behavior, solubility, and potential for biological membrane permeation. Its topological polar surface area (TPSA) is calculated as 49.8 Ų, which, along with its three hydrogen bond acceptors, informs predictions for its behavior in reversed-phase HPLC and other analytical methods [1].

Preformulation Property Prediction Analytical Method Development

Safety and Handling Profile: Quantified Distinction in Hazard Classification

According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, 3-(3-hydroxypropyl)oxazolidin-2-one is classified with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile, while common for many organic intermediates, contrasts with other oxazolidinones that may have different or more severe classifications (e.g., those with additional toxicophores). The harmonized classification enables a standardized risk assessment and informs the necessary personal protective equipment (PPE) and engineering controls for safe handling in industrial and laboratory settings .

Occupational Safety Regulatory Compliance Risk Assessment

Validated Application Scenarios for 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one in Pharmaceutical R&D and Manufacturing


Pharmaceutical Reference Standard for Ifosfamide Impurity Analysis

This compound is the definitive reference standard for identifying and quantifying Ifosfamide Impurity 4 (and Impurity 10) during the development and validation of HPLC or UPLC methods for the quality control of Ifosfamide drug substance and drug product. Its use is mandated by regulatory authorities for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate method specificity and accuracy, ensuring batch-to-batch consistency and patient safety .

Key Synthetic Intermediate in the Manufacture of Ifosfamide and Analogs

The compound serves as a crucial building block in the multi-step chemical synthesis of the anticancer prodrug Ifosfamide and its structurally related analogs. Its 3-hydroxypropyl side chain provides the necessary handle for subsequent chemical transformations, including cyclization to form the oxazaphosphorine ring system characteristic of this class of chemotherapeutics. This application is well-established and forms the basis for its commercial availability in bulk quantities for process R&D and manufacturing [1].

Model Substrate for Novel Oxazolidinone Synthetic Methodologies

Given its well-defined structure and the importance of oxazolidinones as synthetic intermediates, this compound is an ideal substrate for evaluating and optimizing new synthetic methods. Researchers developing novel catalytic systems, green chemistry approaches (e.g., using supercritical CO₂ or ionic liquids), or flow chemistry processes for oxazolidinone synthesis can use this compound as a benchmark to assess reaction efficiency, selectivity, and scalability. Its physicochemical properties (logP, TPSA) also make it a useful model for predicting the behavior of other N-alkylated oxazolidinones in separation and purification steps [2].

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